molecular formula C21H24N4O3S B10868462 4-({[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide

4-({[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide

Cat. No.: B10868462
M. Wt: 412.5 g/mol
InChI Key: ZAKACACUMQLJCC-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C20H17N5O2, is a fascinating member of the pyrazolone family. Its systematic name is 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-5-methyl-2-phenyl- . Let’s break down its characteristics:

    Molecular Formula: CHNO

    Molecular Weight: Approximately 359.38 g/mol

Chemical Reactions Analysis

This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for its functionalization. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Researchers have explored several applications for this compound:

    Chemistry: It serves as a versatile building block in organic synthesis due to its unique structure.

    Biology: Its derivatives may exhibit biological activity, making them interesting targets for drug discovery.

    Medicine: Investigating its potential as a therapeutic agent is ongoing.

    Industry: Its applications extend to materials science and catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

. Further exploration could reveal additional unique features.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]methyl]benzenesulfonamide

InChI

InChI=1S/C21H24N4O3S/c1-3-7-19-20(21(26)25(24-19)17-8-5-4-6-9-17)15(2)23-14-16-10-12-18(13-11-16)29(22,27)28/h4-6,8-13,24H,3,7,14H2,1-2H3,(H2,22,27,28)

InChI Key

ZAKACACUMQLJCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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